molecular formula C10H15NO2S B1597891 ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate CAS No. 336185-30-9

ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate

Cat. No.: B1597891
CAS No.: 336185-30-9
M. Wt: 213.3 g/mol
InChI Key: AIKOBLQGXOVNNL-BDAKNGLRSA-N
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Description

Ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. The compound features an isothiocyanate group attached to a cyclohexane ring, which is further substituted with an ethyl ester group. The stereochemistry of the compound is defined by the (2S,1R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.

    Introduction of the Isothiocyanate Group: The isothiocyanate group can be introduced via a nucleophilic substitution reaction using a suitable isothiocyanate precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thioureas or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Thioureas or other substituted products.

Scientific Research Applications

Ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification due to its reactive isothiocyanate group.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins or enzymes, potentially inhibiting their activity or altering their function. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or protein labeling.

Comparison with Similar Compounds

Ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate can be compared with other similar compounds, such as:

    Ethyl (2S,1R)-2-isocyanatocyclohexanecarboxylate: Similar structure but with an isocyanate group instead of an isothiocyanate group.

    Ethyl (2S,1R)-2-thiocyanatocyclohexanecarboxylate: Contains a thiocyanate group, which has different reactivity compared to the isothiocyanate group.

    Ethyl (2S,1R)-2-aminocyclohexanecarboxylate: Features an amino group, which can participate in different types of reactions compared to the isothiocyanate group.

The uniqueness of this compound lies in its specific stereochemistry and the reactivity of the isothiocyanate group, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl (1R,2S)-2-isothiocyanatocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h8-9H,2-6H2,1H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKOBLQGXOVNNL-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@@H]1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369994
Record name ST093062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336185-30-9
Record name ST093062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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